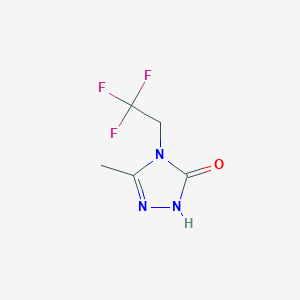![molecular formula C15H12ClNO2 B2819745 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone CAS No. 64125-27-5](/img/structure/B2819745.png)
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family
Wirkmechanismus
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to possess an array of pharmacological activities . For instance, some DBO derivatives act as antagonists for multiple neurotransmitter receptor sites .
Mode of Action
It’s known that the compound is synthesized through a series of chemical reactions involving 2-aminophenols and alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest in the g2/m phase .
Result of Action
Similar compounds have been found to display potent cytotoxicity in both benign and metastatic breast cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may employ scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation . These methods are advantageous due to their efficiency and the ability to produce the compound in high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amoxapine: 2-chloro-11-(1-piperazinyl)dibenzo[b,f][1,4]oxazepine.
Loxapine: Another dibenzo[b,f][1,4]oxazepine derivative with antipsychotic properties.
Uniqueness
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties
Eigenschaften
IUPAC Name |
1-(6H-benzo[b][1,4]benzoxazepin-5-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-9-15(18)17-10-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEXFGDIRLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)
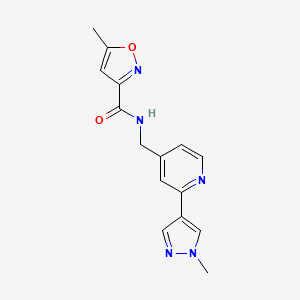
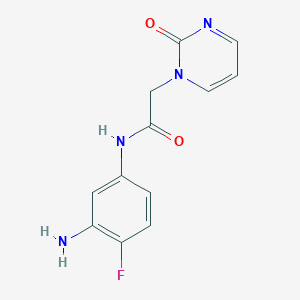
![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2819671.png)
![(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride](/img/structure/B2819673.png)
![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)
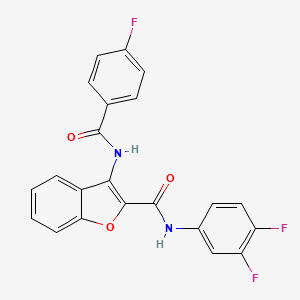
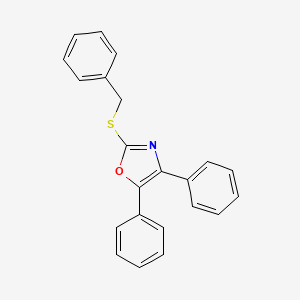
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)
![N-(2,2,2-trichloro-1-{[(pyridin-3-yl)methyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B2819683.png)
